

# An In-depth Technical Guide to (E)-4,6-dichloro-2-styrylpyrimidine

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Compound of Interest

Compound Name: (E)-4,6-dichloro-2-styrylpyrimidine

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Disclaimer: Specific experimental data for **(E)-4,6-dichloro-2-styrylpyrimidine** is limited in publicly available literature. This guide provides an overview of its known properties, inferred characteristics based on related compounds, and proposed methodologies for its synthesis and analysis. All procedures should be handled by qualified professionals in a controlled laboratory environment.

#### Introduction

**(E)-4,6-dichloro-2-styrylpyrimidine** is a drug intermediate used in the synthesis of various active compounds.[1] Its chemical structure combines a dichloropyrimidine core with a styryl side chain, suggesting potential for further functionalization and biological activity. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. [2][3]

### **Chemical Properties and Data**

Detailed experimental data for the physical properties of **(E)-4,6-dichloro-2-styrylpyrimidine** are not readily available. The following table summarizes its known identifiers.



| Property          | Value  | Source |
|-------------------|--|--------|
| IUPAC Name        | 4,6-dichloro-2-[(E)-2-<br>phenylethenyl]pyrimidine | -      |
| CAS Number        | 934353-78-3  | [1][4] |
| Molecular Formula | C12H8Cl2N2   | [1][4] |
| Molecular Weight  | 251.12 g/mol                                       | [1]    |
| Appearance        | Solid (inferred)                                   | [1]    |
| Melting Point     | Not available                                      | -      |
| Boiling Point     | Not available                                      | -      |
| Solubility        | Not available                                      | -      |

## **Proposed Synthesis Methodologies**

The synthesis of **(E)-4,6-dichloro-2-styrylpyrimidine** can be logically approached in two main stages: formation of the 4,6-dichloropyrimidine core and subsequent introduction of the styryl group.

### Synthesis of the 4,6-Dichloropyrimidine Precursor

The dichloropyrimidine core is typically synthesized from a dihydroxypyrimidine precursor. For instance, 4,6-dihydroxypyrimidine can be chlorinated using reagents like phosphorus oxychloride (POCl<sub>3</sub>) or phosgene.[5][6]

General Experimental Protocol for Chlorination:

- To a reaction vessel, add 4,6-dihydroxypyrimidine and a suitable solvent.
- In the presence of a base (e.g., dimethylaniline), add phosphorus oxychloride dropwise at a controlled temperature.[5]
- Heat the reaction mixture under reflux for several hours.
- After completion, the excess phosphorus oxychloride is removed under reduced pressure.



- The residue is carefully poured into ice water, and the product is extracted with an organic solvent.
- The organic layer is dried and concentrated to yield 4,6-dichloropyrimidine.

### **Introduction of the Styryl Group**

Two common methods for forming the styryl (C=C) bond are the Wittig reaction and the Heck reaction.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. In this case, 4,6-dichloro-2-formylpyrimidine would react with benzyltriphenylphosphonium ylide. Alternatively, and more likely, a precursor such as 4,6-dichloro-2-methylpyrimidine could be converted to a phosphonium salt and then reacted with benzaldehyde.

Proposed Experimental Protocol (Wittig Reaction):

- Ylide Formation: A benzylphosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF to generate the corresponding ylide.[3]
   [7][8]
- Reaction with Aldehyde: The appropriate dichloropyrimidine aldehyde (e.g., 4,6-dichloropyrimidine-2-carbaldehyde) is added to the ylide solution at a low temperature.
- The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by TLC.
- The reaction is guenched, and the product is extracted and purified by chromatography.





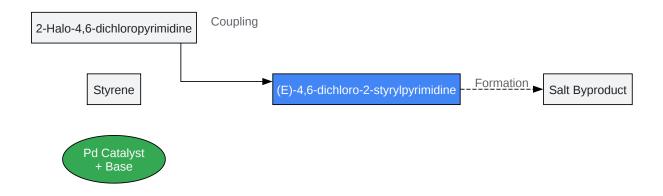
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#### Proposed Wittig reaction pathway.

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. Here, a dihalopyrimidine could be coupled with styrene.

Proposed Experimental Protocol (Heck Reaction):

- To a reaction vessel under an inert atmosphere, add the 4,6-dichloro-2-halopyrimidine (e.g., 2-bromo-4,6-dichloropyrimidine), styrene, a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>), a phosphine ligand (if necessary), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>).[9][10][11]
- Add an appropriate solvent (e.g., DMF or an aqueous mixture).
- Heat the mixture to the required temperature (typically 80-120 °C) and stir for several hours, monitoring by TLC or GC-MS.
- After cooling, the mixture is filtered, and the product is extracted and purified by chromatography.



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Proposed Heck reaction pathway.



## **Anticipated Spectroscopic Data**

While specific spectra for **(E)-4,6-dichloro-2-styrylpyrimidine** are not available, the following characteristics can be anticipated based on its structure:

- ¹H NMR: Signals corresponding to the protons on the phenyl ring and the vinyl protons of the styryl group would be expected. The coupling constant between the vinyl protons would be indicative of the (E)-configuration (typically in the range of 12-18 Hz). A singlet for the proton at the 5-position of the pyrimidine ring would also be present.
- <sup>13</sup>C NMR: Resonances for the carbon atoms of the dichloropyrimidine ring and the styrylphenyl moiety would be observed in their characteristic regions.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight (251.12 g/mol), with a characteristic isotopic pattern due to the two chlorine atoms.

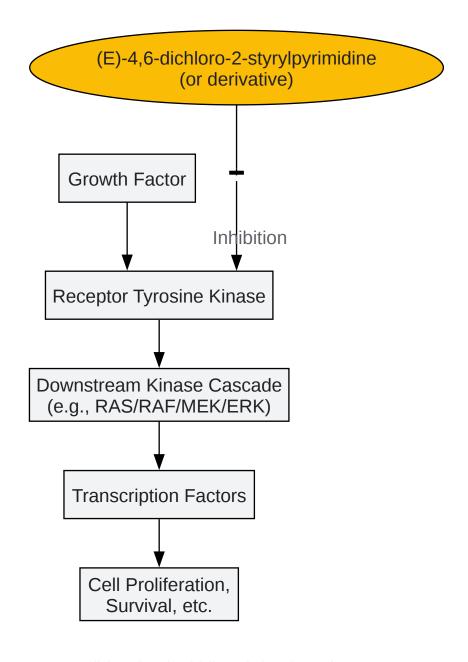
## **Potential Biological Activity**

The specific biological activity of **(E)-4,6-dichloro-2-styrylpyrimidine** has not been reported. However, the pyrimidine scaffold is a common feature in many biologically active compounds. Pyrimidine derivatives have been shown to exhibit a wide range of activities, including:

- Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer cells.[12][13][14][15] They can induce apoptosis and inhibit cell proliferation.
- Antimicrobial Activity: Certain pyrimidine analogs have demonstrated antibacterial and antifungal properties.[2]
- Anti-inflammatory Activity: Some pyrimidine-based compounds have shown potential as antiinflammatory agents.[2]

Given that this compound is a "drug intermediate," it is likely synthesized as a precursor for more complex molecules with potential therapeutic applications, possibly as kinase inhibitors.





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Generic kinase signaling pathway potentially targeted by pyrimidine derivatives.

## **Safety Information**

A specific Safety Data Sheet (SDS) for **(E)-4,6-dichloro-2-styrylpyrimidine** is not publicly available. However, based on the SDS for the related compound 4,6-dichloropyrimidine, the following precautions should be taken[16]:

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate
personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid



inhalation of dust and contact with skin and eyes.

- Hazards: Dichloropyrimidines can be harmful if swallowed, in contact with skin, or inhaled.
   They can cause severe skin burns and eye damage.[16][17]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

#### Conclusion

**(E)-4,6-dichloro-2-styrylpyrimidine** is a chemical intermediate with a structure that suggests potential for the development of novel therapeutic agents. While specific data on its chemical and biological properties are scarce, this guide provides a framework for its potential synthesis, characterization, and biological relevance based on the chemistry of related compounds. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this molecule.

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